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Compound of Interest

Compound Name: LDN-212854

Cat. No.: B608506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of Activin

receptor-like kinase 2 (ALK2), LDN-212854 and INCB000928 (also known as zilurgisertib).

Both compounds have demonstrated significant therapeutic potential in preclinical models of

diseases driven by aberrant ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva

(FOP) and certain types of anemia. This document aims to present a comprehensive overview

of their biochemical potency, cellular activity, and in vivo efficacy, supported by available

experimental data and protocols.
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Feature LDN-212854 INCB000928 (Zilurgisertib)

Primary Therapeutic Focus
Preclinical research, primarily

in FOP.[1][2]

Clinical development for FOP

and anemia of chronic

disease.[3][4][5]

Development Stage
Preclinical; no known clinical

trials.
Phase 2 Clinical Trials.[5][6]

Reported Potency (ALK2 IC50) ~1.3 nM[7] ~15 nM[8]

Key Preclinical Findings

Potent inhibition of heterotopic

ossification in a mouse model

of FOP.[1][2]

Inhibition of heterotopic

ossification in a mouse model

of FOP and improvement of

anemia in mouse models.[8][9]

Clinical Significance
A valuable tool for preclinical

research into ALK2 signaling.

A promising therapeutic

candidate with demonstrated

safety and preliminary efficacy

in human trials.[10][11]

Mechanism of Action: Targeting the ALK2 Signaling
Pathway
Both LDN-212854 and INCB000928 are ATP-competitive inhibitors of the ALK2 kinase domain.

[7][9] ALK2, a type I bone morphogenetic protein (BMP) receptor, plays a crucial role in various

physiological processes, including bone formation and iron homeostasis. Gain-of-function

mutations in the ACVR1 gene, which encodes ALK2, are the primary cause of FOP, leading to

uncontrolled bone growth in soft tissues.[5] Dysregulated ALK2 signaling also contributes to

elevated levels of hepcidin, a key regulator of iron metabolism, resulting in anemia of chronic

disease.[3][12] By blocking the kinase activity of ALK2, both inhibitors prevent the

phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8,

thereby mitigating the pathological consequences of aberrant ALK2 activation.
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Caption: Inhibition of the ALK2 signaling pathway by LDN-212854 and INCB000928.

Quantitative Data Comparison
The following tables summarize the available quantitative data for LDN-212854 and

INCB000928. It is important to note that these values were obtained from different studies and

under potentially different experimental conditions, thus direct comparison should be made with

caution.

Table 1: In Vitro Potency and Selectivity
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Parameter LDN-212854 INCB000928 (Zilurgisertib)

ALK2 IC50 1.3 nM[7] 15 nM[8]

ALK1 IC50 2.40 nM[7] Data not available

SMAD1/5 Phosphorylation

IC50

37 nM (BMP7-induced in

BMPR2-/- cells)[13]
63 nM[8]

Hepcidin Production IC50 Data not available
20 nM (BMP-6 stimulated in

Huh-7 cells)[8]

Selectivity (ALK2 vs. ALK5) ~7000-fold[2] Data not available

Table 2: Preclinical In Vivo Efficacy

Animal Model Compound Dosing Regimen Key Findings

FOP (Inducible

transgenic mutant

ALK2 mouse model)

LDN-212854

6 mg/kg,

intraperitoneal

injection, twice daily

for 4 weeks[7]

Potently inhibited

heterotopic

ossification.[1][2]

FOP (Mouse model)
INCB000928

(Zilurgisertib)
Not specified

Strong suppression of

heterotopic

ossification.[5][6]

Anemia (Tumor- and

inflammation-induced

mouse models)

INCB000928

(Zilurgisertib)
Not specified

Improved red blood

cell count,

hemoglobin, and

hematocrit levels;

decreased hepcidin

levels.[9]

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A general protocol for determining the in vitro kinase inhibitory activity of compounds like LDN-
212854 and INCB000928 involves a cell-free enzymatic assay.
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Caption: A generalized workflow for an in vitro kinase inhibition assay.
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Reagents: Recombinant human ALK2 kinase domain, a suitable substrate (e.g., casein or a

specific peptide), ATP, and the test compound (LDN-212854 or INCB000928) at various

concentrations are prepared in a kinase assay buffer.

Reaction: The kinase, substrate, and inhibitor are pre-incubated in the wells of a microplate.

The kinase reaction is initiated by the addition of ATP.

Detection: After a specific incubation period, the reaction is stopped, and the amount of

phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay,

which measures the amount of ADP produced, correlating with kinase activity.

Analysis: The percentage of kinase inhibition at each compound concentration is calculated

relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor

that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-

response curve.

SMAD Phosphorylation Assay (Western Blot)
This assay measures the ability of the inhibitors to block the phosphorylation of SMAD proteins

in a cellular context.

Methodology:

Cell Culture and Treatment: Cells (e.g., BMPR2-deficient pulmonary vascular smooth muscle

cells or Huh7 human hepatoma cells) are cultured and then starved of serum before

treatment.

Stimulation and Inhibition: Cells are pre-incubated with various concentrations of LDN-
212854 or INCB000928 for a specific duration, followed by stimulation with a BMP ligand

(e.g., BMP7 or BMP6) to induce SMAD phosphorylation.

Cell Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein

concentration is determined.

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE

and transferred to a membrane. The membrane is then probed with primary antibodies

specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8 (as a loading control).
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Detection and Analysis: Following incubation with a secondary antibody, the protein bands

are visualized, and their intensity is quantified. The ratio of phosphorylated SMAD to total

SMAD is calculated to determine the inhibitory effect of the compound.

In Vivo Heterotopic Ossification (FOP) Mouse Model
This model assesses the efficacy of the inhibitors in preventing ectopic bone formation.

Methodology:

Animal Model: An inducible transgenic mouse model expressing a constitutively active form

of ALK2 (e.g., ALK2Q207D) or a knock-in model with the FOP-causing mutation (e.g.,

Acvr1R206H) is used.[1][14]

Induction of Heterotopic Ossification: Ectopic bone formation is induced, for example, by an

intramuscular injection of an adenovirus expressing Cre recombinase (in the case of Cre-

LoxP models) or by muscle injury.

Drug Administration: Mice are treated with the test compound (e.g., LDN-212854
administered intraperitoneally) or a vehicle control over a specified period.

Assessment of Heterotopic Ossification: The extent of heterotopic bone formation is

evaluated at the end of the study using methods such as micro-computed tomography (µCT)

imaging and histological analysis of the affected tissues.

Clinical Development of INCB000928 (Zilurgisertib)
INCB000928 (zilurgisertib) is currently in clinical development for multiple indications.

Fibrodysplasia Ossificans Progressiva (FOP): A Phase 2 trial (PROGRESS, NCT05090891)

is evaluating the efficacy and safety of zilurgisertib in patients with FOP.[5][6]

Anemia: A Phase 1/2 study (NCT04455841) is assessing the safety and efficacy of

zilurgisertib as a monotherapy or in combination with ruxolitinib in patients with anemia due

to myeloproliferative disorders, such as myelofibrosis.[10][15][16] Preliminary results from

this study have shown that zilurgisertib was generally well-tolerated and led to a reduction in

hepcidin levels, with some patients showing improvements in hemoglobin levels.[10][11]
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Conclusion
Both LDN-212854 and INCB000928 are potent and selective inhibitors of ALK2 with

demonstrated therapeutic potential in preclinical models. LDN-212854 has proven to be a

valuable research tool for elucidating the role of ALK2 in disease. INCB000928 (zilurgisertib)

has progressed into clinical trials and has shown promising early results in treating FOP and

anemia of chronic disease. The data presented in this guide highlights the significant

advancements in the development of targeted therapies for ALK2-driven disorders and

provides a basis for further research and clinical investigation in this area.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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